

An In-depth Technical Guide to 2-Methoxy-3-methylcarbazole

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Compound of Interest

Compound Name: 2-Methoxy-3-methylcarbazole

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Abstract

2-Methoxy-3-methylcarbazole is a naturally occurring phyto-carbazole alkaloid found in plants of the Rutaceae family, notably *Murraya koenigii*, commonly known as the curry tree. Carbazole alkaloids represent a significant class of heterocyclic compounds that have garnered considerable attention from the scientific community due to their wide-ranging pharmacological activities. These activities include anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and underlying mechanisms of action of **2-Methoxy-3-methylcarbazole** and its close structural analogs. Detailed experimental protocols for relevant biological assays and visualizations of pertinent signaling pathways are included to facilitate further research and drug discovery efforts in this area.

Chemical Properties

2-Methoxy-3-methylcarbazole is a derivative of the tricyclic carbazole core, which consists of two benzene rings fused to a central nitrogen-containing pyrrole ring. The nomenclature specifies a methoxy group at the second position and a methyl group at the third position of the carbazole structure.

Property	Value	Reference
Chemical Formula	C ₁₄ H ₁₃ NO	[1]
Molecular Weight	211.26 g/mol	[1]
CAS Number	24224-28-0	[1]
Appearance	Solid (predicted)	
Solubility	Soluble in organic solvents such as DMSO, ethanol, and methanol.	[2] [3]

Synthesis and Isolation

While a specific, detailed synthesis protocol for **2-Methoxy-3-methylcarbazole** is not readily available in the surveyed literature, a general method for the synthesis of a closely related analog, 2-methoxy-9H-carbazole, has been described. This synthesis involves the reflux of 4'-methoxy-2-nitro-1,1'-biphenyl in triethylphosphite.[\[4\]](#)

Natural Isolation:

2-Methoxy-3-methylcarbazole is naturally present in *Murraya koenigii*. A general protocol for the isolation of carbazole alkaloids from the stem bark of this plant is as follows:

Experimental Protocol: Isolation of Carbazole Alkaloids from *Murraya koenigii*

Objective: To extract and isolate carbazole alkaloids from the dried stem bark of *Murraya koenigii*.

Materials:

- Dried and powdered stem bark of *Murraya koenigii*
- Methanol
- Petroleum ether

- Chloroform
- Ethyl acetate
- Silica gel (60-120 mesh) for column chromatography
- Solvents for gradient elution (e.g., petroleum ether-benzene mixtures, benzene-chloroform mixtures)
- Thin-layer chromatography (TLC) plates
- Rotary evaporator

Procedure:

- Extraction: Macerate 1 kg of powdered and dried stem bark of *Murraya koenigii* with methanol at room temperature.[5]
- Fractionation: Concentrate the methanol extract and fractionate it by partitioning with petroleum ether, chloroform, and ethyl acetate.[5]
- Column Chromatography:
 - Subject the chloroform fraction (approximately 10 g) to column chromatography on a silica gel column (60-120 mesh).[5]
 - Perform gradient elution with petroleum ether, followed by increasing concentrations of benzene in petroleum ether (e.g., 3:1, 1:1, 1:3), and then increasing concentrations of chloroform in benzene (e.g., 3:1, 1:1, 1:3).[5]
 - Collect fractions of 200 mL each.
- Monitoring and Purification:
 - Monitor the fractions using thin-layer chromatography (TLC) with an appropriate mobile phase (e.g., benzene) to identify fractions containing carbazole alkaloids.
 - Combine fractions showing similar TLC profiles.

- Further purify the combined fractions by re-chromatography on a silica gel column if necessary to isolate individual compounds.
- Characterization: Characterize the purified compounds using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm the structure of **2-Methoxy-3-methylcarbazole**.

Biological Activities and Mechanisms of Action

While extensive research specifically on **2-Methoxy-3-methylcarbazole** is limited, studies on closely related carbazole alkaloids provide strong indications of its potential pharmacological activities.

Anti-inflammatory Activity

Carbazole alkaloids have demonstrated significant anti-inflammatory properties. A study on 1-methoxy-3-methylcarbazole, a structural isomer of the target compound, revealed its ability to suppress the release of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[\[2\]](#)[\[3\]](#)

Key Findings for 1-methoxy-3-methylcarbazole:

- Dose-dependent suppression of nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor- α (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6) production in LPS-activated macrophages.[\[2\]](#)[\[3\]](#)

This suggests that **2-Methoxy-3-methylcarbazole** may also exert anti-inflammatory effects by modulating key inflammatory signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory activity of **2-Methoxy-3-methylcarbazole** by measuring its effect on the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells.[\[2\]](#)[\[3\]](#)

Materials:

- RAW 264.7 murine macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS)
- **2-Methoxy-3-methylcarbazole** (dissolved in DMSO)
- Griess Reagent for nitrite (NO) determination
- ELISA kits for PGE₂, TNF- α , IL-1 β , and IL-6
- MTT reagent for cell viability assay

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Viability Assay (MTT):
 - Seed cells in a 96-well plate and allow them to adhere.
 - Treat the cells with various non-cytotoxic concentrations of **2-Methoxy-3-methylcarbazole** (e.g., 0-20 μ g/mL) for 24 hours.
 - Add MTT solution and incubate for 4 hours.
 - Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm to determine cell viability.
- Anti-inflammatory Assay:
 - Seed RAW 264.7 cells in a 24-well plate and incubate for 18 hours.

- Pre-treat the cells with non-cytotoxic concentrations of **2-Methoxy-3-methylcarbazole** for 30 minutes.
- Stimulate the cells with LPS (1 µg/mL) for 24 hours.
- Measurement of Inflammatory Mediators:
 - Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
 - Cytokine and PGE₂ Production: Measure the levels of TNF-α, IL-1β, IL-6, and PGE₂ in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage inhibition of each inflammatory mediator at different concentrations of the test compound compared to the LPS-stimulated control.

Cytotoxic Activity against Cancer Cells

Carbazole alkaloids are well-documented for their cytotoxic effects on various cancer cell lines. [6] A study on 3-methoxy carbazole, another close analog, demonstrated potent anti-proliferative and apoptotic effects on human breast cancer cells (MCF-7 and MDA-MB-231). [7]

Key Findings for 3-methoxy carbazole:

- Dose-dependent reduction in the viability of MCF-7 and MDA-MB-231 cells. [7]
- Induction of apoptosis, as evidenced by morphological changes and increased caspase-3 activity. [7]
- Suppression of the NF-κB signaling pathway. [7]

These findings suggest that **2-Methoxy-3-methylcarbazole** could be a promising candidate for anti-cancer drug development.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of **2-Methoxy-3-methylcarbazole** on cancer cell lines.^[7]

Materials:

- Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)
- Appropriate cell culture medium (e.g., MEM) with FBS and antibiotics
- **2-Methoxy-3-methylcarbazole** (dissolved in DMSO)
- MTT reagent
- DMSO

Procedure:

- Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Treatment: Treat the cells with various concentrations of **2-Methoxy-3-methylcarbazole** (e.g., 20, 40, 80 μ M) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
- MTT Assay:
 - After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
 - Remove the medium and add DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cell Line	Compound	IC ₅₀ / % Inhibition	Reference
MCF-7 (Human Breast Cancer)	3-Methoxy carbazole	88.40 ± 3.50% viability at 20 µM	[7]
MDA-MB-231 (Human Breast Cancer)	3-Methoxy carbazole	85.33 ± 4.02% viability at 20 µM	[7]
HeLa (Human Cervical Cancer)	Girinimbilol (from <i>M. koenigii</i>)	IC ₅₀ = 178 µM	[8]

Antioxidant Activity

Many carbazole alkaloids from *Murraya koenigii* exhibit antioxidant properties.[9] The antioxidant potential is often evaluated by their ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To assess the antioxidant activity of **2-Methoxy-3-methylcarbazole** by measuring its ability to scavenge the stable DPPH free radical.[6][10][11][12]

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or ethanol
- **2-Methoxy-3-methylcarbazole**
- Ascorbic acid (positive control)
- Spectrophotometer

Procedure:

- Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.
- Reaction Mixture:

- In a series of test tubes or a 96-well plate, add different concentrations of **2-Methoxy-3-methylcarbazole** dissolved in methanol.
- Add the DPPH working solution to each tube/well.
- Prepare a control containing only the solvent and DPPH solution.
- Prepare a blank for each sample concentration containing the sample and methanol (without DPPH).
- Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
- Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: $\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample.
- IC_{50} Determination: Determine the IC_{50} value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathway Modulation

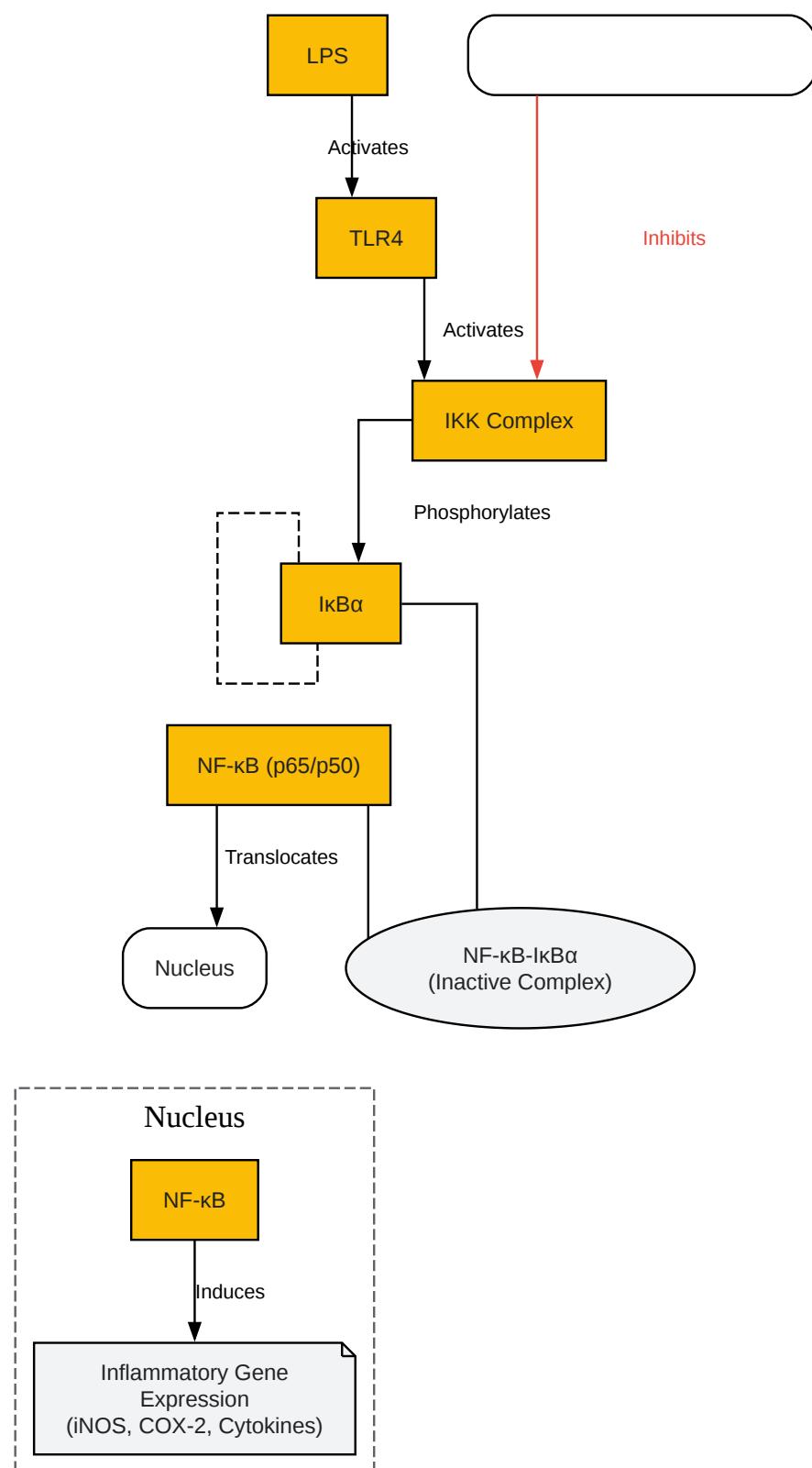
The biological activities of carbazole alkaloids are often attributed to their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell proliferation, and apoptosis.^{[13][14]} Aberrant NF-κB signaling is implicated in various diseases, including cancer and chronic inflammatory conditions.^[13] Studies on 3-methoxy carbazole have shown its ability to suppress the NF-κB pathway in breast cancer cells.^[7] This suggests that **2-Methoxy-3-methylcarbazole** may also exert its anti-inflammatory and anti-cancer effects through the inhibition of this pathway.

Proposed Mechanism of NF-κB Inhibition by Methoxycarbazoles:

- Inhibition of I κ B α phosphorylation and degradation, which prevents the translocation of the p65 subunit of NF- κ B into the nucleus.
- Subsequent downregulation of NF- κ B target genes involved in inflammation (e.g., iNOS, COX-2, pro-inflammatory cytokines) and cell survival (e.g., Bcl-2).[\[7\]](#)[\[15\]](#)

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Caption: Proposed inhibition of the NF-κB signaling pathway by **2-Methoxy-3-methylcarbazole**.

Conclusion and Future Directions

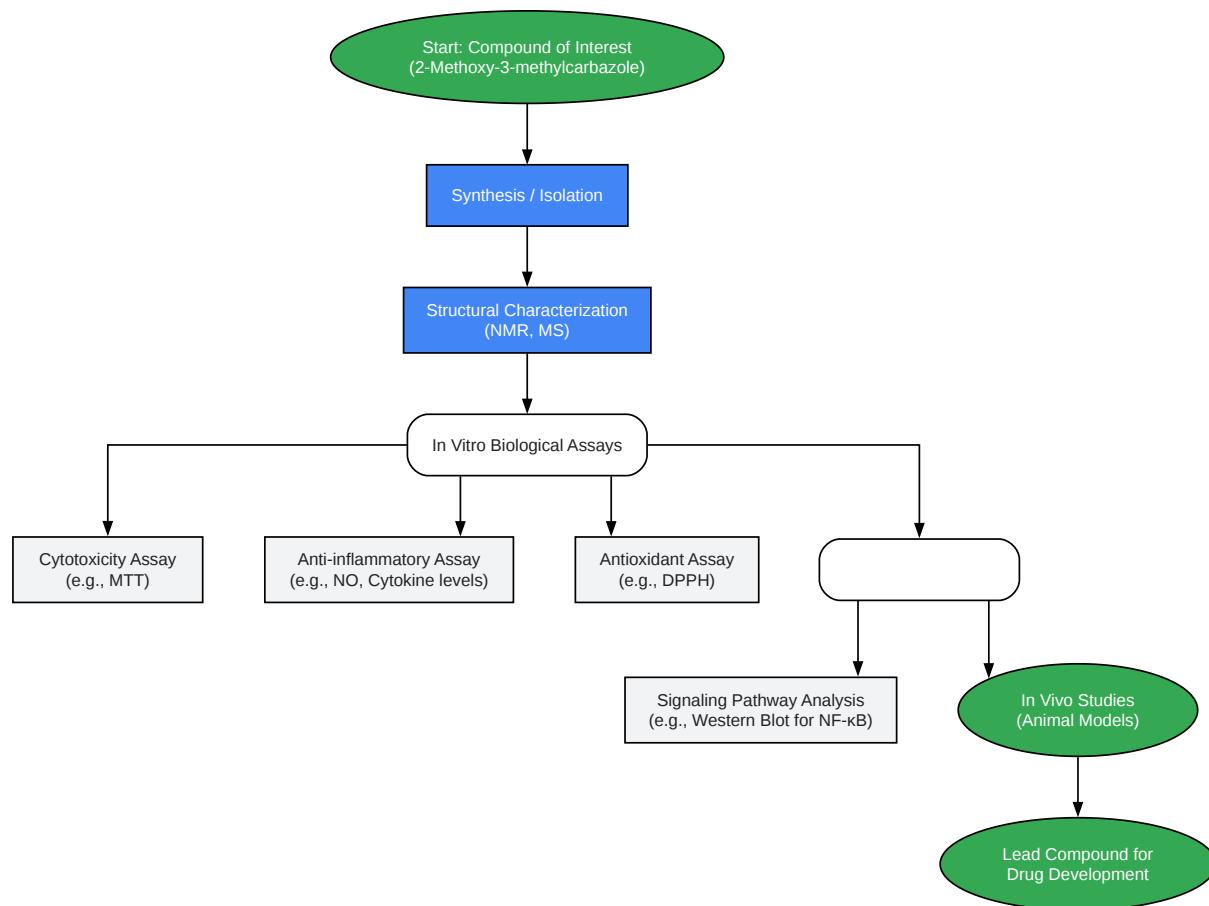
2-Methoxy-3-methylcarbazole, a natural product from *Murraya koenigii*, holds significant promise as a lead compound for the development of novel therapeutic agents. The existing body of research on closely related carbazole alkaloids strongly suggests its potential for anti-inflammatory, cytotoxic, and antioxidant activities. The likely modulation of key signaling pathways, such as NF-κB, provides a rationale for its observed biological effects.

Future research should focus on the following areas:

- Development of a robust and efficient synthetic route for **2-Methoxy-3-methylcarbazole** to enable large-scale production for further studies.
- Comprehensive in vitro and in vivo evaluation of its efficacy and safety for various disease models, particularly cancer and inflammatory disorders.
- Detailed elucidation of the specific molecular targets and signaling pathways modulated by **2-Methoxy-3-methylcarbazole**.
- Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

The exploration of this and other carbazole alkaloids will undoubtedly contribute to the discovery of new and effective treatments for a range of human diseases.

Experimental Workflows

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Caption: General experimental workflow for the investigation of **2-Methoxy-3-methylcarbazole**.

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